Yttrium trihydroxide

Thermal analysis Precursor chemistry Yttrium oxide synthesis

Yttrium trihydroxide, Y(OH)₃ (CAS 16469-22-0, molecular weight 139.93 g/mol), is a white, water-insoluble inorganic hydroxide with a solubility product constant (Ksp) of approximately 1.0 × 10⁻²² at 25 °C (pKsp 22.00). It crystallizes in a hexagonal structure under ambient synthesis conditions, though a monoclinic α-Y(OH)₃ polymorph can be prepared hydrothermally.

Molecular Formula H6O3Y
Molecular Weight 142.952 g/mol
CAS No. 16469-22-0
Cat. No. B100266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium trihydroxide
CAS16469-22-0
Molecular FormulaH6O3Y
Molecular Weight142.952 g/mol
Structural Identifiers
SMILESO.O.O.[Y]
InChIInChI=1S/3H2O.Y/h3*1H2;
InChIKeyGFDKELMFCRQUSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium Trihydroxide (CAS 16469-22-0) — Technical Baseline for Scientific Procurement


Yttrium trihydroxide, Y(OH)₃ (CAS 16469-22-0, molecular weight 139.93 g/mol), is a white, water-insoluble inorganic hydroxide with a solubility product constant (Ksp) of approximately 1.0 × 10⁻²² at 25 °C (pKsp 22.00) . It crystallizes in a hexagonal structure under ambient synthesis conditions, though a monoclinic α-Y(OH)₃ polymorph can be prepared hydrothermally [1][2]. The compound serves primarily as a precursor to yttrium oxide (Y₂O₃) via thermal decomposition in the 300–650 °C range, proceeding through the intermediate YOOH [1][3]. Y(OH)₃ also forms the basis of the layered rare-earth hydroxide (LREH) family with composition Y₂(OH)₅X·nH₂O, enabling anion-exchange and intercalation chemistry [4]. Its hygroscopic nature and tendency to absorb atmospheric CO₂ necessitate controlled storage conditions [5].

Why Yttrium Trihydroxide Cannot Be Replaced by Yttrium Nitrate, Chloride, or Oxide Without Compromising Process Outcomes


Yttrium trihydroxide occupies a distinct position among yttrium precursors because its hydroxide anion content, polymorphic identity, and thermal decomposition pathway directly govern the particle morphology, surface area, and phase purity of the downstream Y₂O₃ product. Substituting Y(NO₃)₃·6H₂O or YCl₃ forces a fundamentally different calcination chemistry: nitrate decomposition releases corrosive NOₓ gases and yields Y₂O₃ with surface areas that collapse from 58 to 20 m²/g upon increasing temperature from 500 to 700 °C [1], while chloride precursors introduce halide contamination risks [2]. Direct procurement of Y₂O₃ powder bypasses the morphology-inheritance advantage entirely—Y(OH)₃ nanotubes, nanorods, and nanosheets retain their architecture upon calcination to Y₂O₃ at 800 °C, a topotactic fidelity that pre-formed commercial Y₂O₃ cannot replicate [3][4]. Even among rare-earth hydroxides, Y(OH)₃ exhibits a distinctly lower solubility (Ksp = 1.0 × 10⁻²²) compared to La(OH)₃ (Ksp = 2.0 × 10⁻²¹), enabling more complete precipitation control during synthesis and lower residual yttrium loss in aqueous processing [5]. These quantifiable differences mean that precursor selection is not interchangeable—it directly determines product architecture, purity, and functional performance.

Quantitative Differentiation Evidence for Yttrium Trihydroxide Against Closest Analogs and Precursor Alternatives


Thermal Decomposition Pathway: Simpler Two-Step Mechanism vs. Multi-Step Pathways of Lanthanum and Gadolinium Hydroxides

Y(OH)₃ decomposes via a clean two-step sequence — Y(OH)₃ → YOOH → Y₂O₃ — in the temperature range 300–650 °C, with an endothermic enthalpy change of approximately 180–220 kJ/mol [1][2]. In contrast, La(OH)₃ follows a more complex three-step pathway: La(OH)₃ → LaOOH → La₂O₃·½H₂O → La₂O₃, while Gd(OH)₃ decomposes via Gd(OH)₃ → Gd₂O₃·3/2H₂O → GdOOH → Gd₂O₃ [3]. The simpler decomposition stoichiometry of Y(OH)₃ reduces the number of intermediate phases that can introduce structural heterogeneity during calcination, yielding more predictable Y₂O₃ phase purity. Additionally, at 350 °C Y(OH)₃ decomposes rapidly to YOOH with only brief persistence of the parent hydroxide phase, as confirmed by in situ XRD [4]. This kinetic profile enables precise thermal programming for industrial-scale Y₂O₃ production.

Thermal analysis Precursor chemistry Yttrium oxide synthesis TGA-DTA

Aqueous Solubility Product: Y(OH)₃ is 20× Less Soluble than La(OH)₃, Enabling Superior Precipitation Control

The solubility product constant of Y(OH)₃ is Ksp = 1.0 × 10⁻²² (pKsp = 22.00) at 25 °C . This is approximately 20-fold lower than that of La(OH)₃ (Ksp = 2.00 × 10⁻²¹) [1]. In terms of logarithmic solubility constants (log K), the progression across the rare-earth hydroxide series is: La(OH)₃ log K = 20.29, Ce(OH)₃ log K = 19.89, Nd(OH)₃ log K = 18.09, Y(OH)₃ log K = 17.49, and Gd(OH)₃ log K = 15.09 [2]. The lower solubility of Y(OH)₃ compared to the lighter lanthanide hydroxides (La, Ce, Nd) translates into more complete precipitation of yttrium from aqueous solution under equivalent pH conditions, reducing dissolved yttrium losses during washing and purification steps. This differential solubility is exploited in fractional precipitation strategies for rare-earth element separation, where Y(OH)₃ precipitates quantitatively at a lower pH than La(OH)₃ [2][3].

Solubility product Rare earth separation Precipitation chemistry Aqueous processing

Specific Surface Area Tunability: Y(OH)₃ Offers a 2–120 m²/g Window vs. Narrower Ranges of Direct Y₂O₃ Procurement

The specific surface area (SSA) of Y(OH)₃ can be tuned across an exceptionally wide range — from as low as 2 m²/g to as high as 120 m²/g — by adjusting precipitation parameters such as initial salt concentration and precipitant ratio [1]. Conventional precipitation methods typically yield Y(OH)₃ with SSA of 20–50 m²/g, while advanced homogeneous precipitation using urea decomposition produces materials with SSA exceeding 80–120 m²/g [2]. Supercritical CO₂ treatment of layered yttrium hydroxide further increases SSA from approximately 10 to 74 m²/g [3]. In contrast, Y₂O₃ produced directly from yttrium nitrate shows SSA of 58 m²/g at 500 °C but collapses to only 20 m²/g at 700 °C; Y₂O₃ from yttrium oxalate at 700 °C yields merely 12 m²/g [4]. The hydroxide precursor route thus provides procurement teams with a substantially wider SSA design space than purchasing pre-calcined Y₂O₃, where surface area is dictated by the supplier's calcination history rather than the end user's application requirements.

Specific surface area Porosity Catalyst support Precursor engineering

Morphology Retention: Y(OH)₃ Nanotube and Nanorod Architecture Survives Calcination to Y₂O₃ at 800 °C

Y(OH)₃ can be synthesized with precisely controlled one-dimensional morphologies — nanotubes with outer diameters of 80–200 nm, wall thicknesses of approximately 30 nm, and lengths up to several micrometers [1], as well as nanorods and nanosheets [2]. Upon calcination at 800 °C, the hydroxide-to-oxide phase transition (hexagonal Y(OH)₃ → cubic Y₂O₃) proceeds while preserving the original tubular or rod-like morphology, as confirmed by SEM and TEM [3]. This topotactic fidelity is also observed for Y(OH)₃ nanotubes formed from Y₄O(OH)₉(NO₃) nanosheet precursors via NaOH-induced curling: subsequent calcination induces the hexagonal-to-cubic phase transition while the tubular structure is maintained [4]. Pre-formed commercial Y₂O₃ powder cannot replicate this morphology inheritance — its particle architecture is fixed at the point of manufacture. For applications such as transparent ceramics, the card-house structure of Y(OH)₃ precipitates yields Y₂O₃ with superior sinterability, achieving 60% transmittance at 1000 nm after vacuum sintering at 1700 °C for 4 hours [5].

Morphology control Nanotube synthesis Topotactic transformation Yttrium oxide nanomaterials

Layered Yttrium Hydroxide (LYH) Intercalation: Tunable Basal Spacing from 1.00 to 1.35 nm and UV-Responsive Structural Switching

Layered yttrium hydroxide of composition Y₂(OH)₅X·nH₂O (LYH-X) exhibits reversible anion-exchange capacity and tunable interlayer spacing that is not available with simple Y(OH)₃, Y₂O₃, or other yttrium salt precursors. The basal spacing of CH₃COO⁻/Y-LRH increases from 1.00 nm under dry conditions to 1.35 nm upon immersion in water, a lift-up behavior that occurs immediately and enables aqueous-phase heterogeneous catalysis [1]. For cinnamate-intercalated LYH, UV irradiation induces a measurable interlayer contraction: the interlayer distance decreases from 21.9 Å to 20.6 Å upon trans-to-cis isomerization of the cinnamate anion, representing the first demonstration of light-switchable interlayer spacing in a layered rare-earth hydroxide [2]. The interlayer distance of alkylcarboxylate-intercalated LYH is linearly proportional to alkyl chain length (C₁–C₁₀), allowing precise structural programming [1]. Supercritical CO₂ treatment (75–200 atm) increases the interlayer distance by 20% for dodecyl sulfate-intercalated LYH, providing an additional dimension of post-synthetic structural control [3].

Layered rare-earth hydroxides Anion exchange Stimuli-responsive materials Intercalation chemistry

Binder-Free Supercapacitor Electrode: Y(OH)₃ Delivers Specific Capacity of 237 C g⁻¹ with Low Series Resistance

Binder-free Y(OH)₃ electrodes fabricated via successive ion layer adsorption and reaction (SILAR) onto stainless steel substrates achieve a specific capacity of 237 C g⁻¹ at a current rate of 1 mA in 1 M Na₂SO₄ electrolyte, with a low series resistance (Rs) of 1.06 Ω and good cycle stability [1]. The optimal performance was obtained at 20 SILAR cycles (Y_20), with the electrode exhibiting a crystalline mesoporous nanostructure. This represents a rare quantitative benchmark for yttrium-based supercapacitor electrodes, as the supercapacitive performance of yttrium(+3) element-based electrodes remains largely unexplored compared to transition metal (e.g., Ni, Co, Mn) hydroxide systems [1]. While direct comparison data with Y₂O₃ electrodes under identical conditions are absent in the current literature, this performance metric establishes Y(OH)₃ as a viable candidate for energy storage applications where the hydroxide's protonic conductivity and layered structure may offer advantages over the oxide form.

Supercapacitor Energy storage Yttrium hydroxide electrode SILAR deposition

Procurement-Driven Application Scenarios for Yttrium Trihydroxide Based on Quantitative Differentiation Evidence


Controlled-Morphology Y₂O₃ Nanomaterial Synthesis for Transparent Ceramics and Oriented Films

When the end goal is Y₂O₃ with specific nanostructured morphology (nanotubes, nanorods, or card-house architectures), procuring Y(OH)₃ is the only viable route. As demonstrated in Section 3, Y(OH)₃ nanotubes with outer diameters of 80–200 nm and wall thicknesses of ~30 nm retain their tubular architecture after calcination at 800 °C [1], and the card-house precursor morphology yields transparent Y₂O₃ ceramics with 60% transmittance at 1000 nm [2]. Pre-formed commercial Y₂O₃ cannot replicate this morphology inheritance. This scenario is directly relevant for solid-state laser gain media, IR windows, and high-temperature optical components.

High-Surface-Area Catalyst Support and Adsorbent Engineering via Precursor Surface Area Tuning

For catalytic and adsorption applications requiring specific surface areas in the 50–120 m²/g range, Y(OH)₃ procurement with subsequent in-house calcination offers a decisive advantage. The SSA of Y(OH)₃ can be pre-engineered via synthesis method selection — urea homogeneous precipitation yields 80–120 m²/g, while supercritical CO₂ treatment boosts SSA from ~10 to 74 m²/g [3][4]. In contrast, Y₂O₃ purchased directly from suppliers carries the surface area dictated by the supplier's calcination profile (typically 12–58 m²/g depending on precursor and temperature) [5], limiting the end user's ability to optimize for catalytic activity or adsorption capacity.

Rare-Earth Separation and High-Purity Yttrium Salt Production via Selective Precipitation

The 20-fold lower solubility of Y(OH)₃ (Ksp = 1.0 × 10⁻²²) compared to La(OH)₃ (Ksp = 2.0 × 10⁻²¹) enables fractional precipitation strategies for yttrium separation from lighter rare-earth elements [6]. Under controlled pH conditions, Y(OH)₃ precipitates quantitatively at a lower pH than La(OH)₃, Ce(OH)₃, or Nd(OH)₃, as reflected by the log K progression: La 20.29 > Ce 19.89 > Nd 18.09 > Y 17.49 [6]. This scenario is critical for producers of high-purity yttrium salts (nitrate, chloride, acetate) where residual lanthanide contamination must be minimized.

Stimuli-Responsive Layered Materials and Heterogeneous Brønsted Base Catalysis

When the application requires tunable interlayer spacing, anion-exchange capacity, or external-stimulus responsiveness, layered yttrium hydroxide (LYH, Y₂(OH)₅X·nH₂O) is the only yttrium-based material that provides these properties. As quantified in Section 3, the basal spacing can be programmed from 1.00 to 1.35 nm via solvent exposure [7], and UV-induced cinnamate isomerization drives a measurable 21.9 → 20.6 Å interlayer contraction [8]. This scenario applies to switchable devices, drug-delivery carriers, and reusable heterogeneous base catalysts for Knoevenagel condensation reactions, where LYH demonstrated full catalytic activity retention across multiple cycles [7].

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